3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione
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Overview
Description
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This compound is known for its stability and resistance to breakdown, making it persistent in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione typically involves the chlorination of biphenyl compounds. One common method includes the use of a Friedel-Crafts acylation reaction followed by chlorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like chlorine gas (Cl2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where biphenyl is treated with chlorine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the biphenyl ring .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated biphenyls .
Scientific Research Applications
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Studied for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Utilized in the production of electrical equipment, heat transfer fluids, and as a plasticizer.
Mechanism of Action
The mechanism by which 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione exerts its effects involves its interaction with cellular components. It is known to inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction affects various molecular pathways and can lead to disruptions in biological rhythms.
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Trichlorobiphenyl
- 2,4,6-Trichlorobiphenyl
- 2,3’,5-Trichlorobiphenyl
- 2,4’,5-Trichlorobiphenyl
Uniqueness
3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of PCBs .
Properties
CAS No. |
217500-24-8 |
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Molecular Formula |
C12H5Cl3O2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H5Cl3O2/c13-9-3-6(4-10(14)12(9)15)8-5-7(16)1-2-11(8)17/h1-5H |
InChI Key |
QALIEMTZNXVIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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